![molecular formula C7H4BrN3 B2743427 6-Bromobenzo[e][1,2,4]triazine CAS No. 1146293-11-9](/img/structure/B2743427.png)

6-Bromobenzo[e][1,2,4]triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

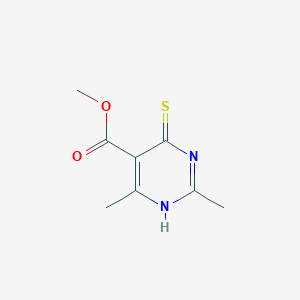

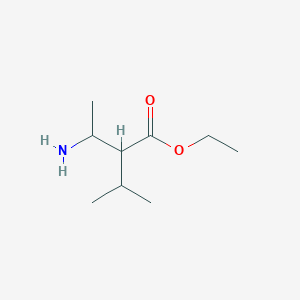

“6-Bromobenzo[e][1,2,4]triazine” is a heterocyclic compound with a triazine ring containing a bromine atom . It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The IUPAC name for this compound is 6-bromo-1,2,4-benzotriazine-3-carboxylic acid . Its molecular weight is 254.04 .

Synthesis Analysis

The synthesis of 1,2,4-triazines involves a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . This process provides 3,6-disubstituted-1,2,4-triazines . The reaction conditions are mild and tolerate a variety of sensitive functionalities .Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazine ring with a bromine atom attached to the 6-position . The InChI code for this compound is 1S/C8H4BrN3O2/c9-4-1-2-5-6 (3-4)10-7 (8 (13)14)12-11-5/h1-3H, (H,13,14) .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications

Synthesis and Characterization

- Novel Derivatives and Thermal Stability : 1,4-Dihydrobenzo[1,2,4][e]triazines, with acetyl or ester moieties, have been synthesized using an oxidative cyclization method. These compounds exhibit high thermal stability, potentially useful in the development of functional organic materials (Epishina, Kulikov, & Fershtat, 2022).

Biological Activities

- Antitumor Applications : Novel 1,2,4-Triazine derivatives, containing thiazole/benzothiazole rings, have been synthesized and tested for antitumor activity. One compound, in particular, showed significant antitumor activity, suggesting potential in cancer research (Yurttaş et al., 2017).

Chemical Reactions and Properties

Dendrimeric Complexes : Research on 2,4,6-Tris(4-hydroxybenzimino)-1,3,5-triazine and its derivatives led to the creation of dendrimeric complexes. These compounds have unique magnetic behaviors, opening doors to applications in material science (Uysal & Koç, 2010).

Nucleic Acid Binding Agents : Diaryltriazines have been synthesized and shown to bind strongly to DNA model sequences. This property is significant for potential applications in gene therapy or drug design (Spychała et al., 1994).

Fused Heterocyclic Triazines : The creation of fused heterocyclic 1,3,5‐triazines has been explored, with some compounds exhibiting moderate anti-proliferation potential against cancer cell lines. This synthesis points to possible applications in developing anticancer agents (Bekircan et al., 2005).

properties

IUPAC Name |

6-bromo-1,2,4-benzotriazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVVIRAZEBFIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2743345.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2743352.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)

![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol](/img/structure/B2743359.png)

![ethyl 5-methyl-2-(morpholin-4-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743361.png)

![9-(Pyridin-3-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2743365.png)